molecular formula C22H20N4O3S2 B2700243 3-(4-benzyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-N-(4-methoxyphenyl)benzene-1-sulfonamide CAS No. 568551-27-9

3-(4-benzyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-N-(4-methoxyphenyl)benzene-1-sulfonamide

Cat. No. B2700243
CAS RN: 568551-27-9
M. Wt: 452.55
InChI Key: XAGLSSINMYMHKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-benzyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-N-(4-methoxyphenyl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C22H20N4O3S2 and its molecular weight is 452.55. The purity is usually 95%.
BenchChem offers high-quality 3-(4-benzyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-N-(4-methoxyphenyl)benzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-benzyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-N-(4-methoxyphenyl)benzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carbonic Anhydrase Inhibition

Sulfonamide derivatives have been extensively studied for their inhibitory activity against carbonic anhydrases, enzymes vital for many physiological processes. For example, glycoconjugate benzene sulfonamides showed potent inhibition against human carbonic anhydrase isozymes, indicating potential applications in cancer therapy due to the selective targeting of tumor-associated isozymes like hCA IX (Wilkinson et al., 2006). Similarly, triazole-linked O-glycosides of benzene sulfonamides were synthesized and evaluated as inhibitors of carbonic anhydrase isozymes, showing promising results against hCA I and II and suggesting a pathway for the development of new therapeutic agents (Wilkinson et al., 2007).

Antimicrobial and Antifungal Applications

Sulfonamide-derived compounds, including those with transition metal complexes, have demonstrated significant antimicrobial and antifungal activities. A study on sulfonamide-derived new ligands and their metal complexes revealed moderate to significant antibacterial activity against various bacterial strains and good antifungal activity, underscoring the potential of sulfonamide compounds in the development of new antimicrobial agents (Chohan & Shad, 2011).

Cancer Research

Sulfonamides have shown potential in cancer research, either as inhibitors of specific enzymes overexpressed in cancer cells or as scaffolds for the development of novel anticancer agents. For instance, polymethoxylated-pyrazoline benzene sulfonamides were synthesized and tested for their cytotoxic activities on tumor cell lines, showing that certain compounds exhibited cytotoxicity and selectivity, suggesting a basis for further exploration in cancer therapy (Kucukoglu et al., 2016).

properties

IUPAC Name

3-(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)-N-(4-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S2/c1-29-19-12-10-18(11-13-19)25-31(27,28)20-9-5-8-17(14-20)21-23-24-22(30)26(21)15-16-6-3-2-4-7-16/h2-14,25H,15H2,1H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAGLSSINMYMHKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C3=NNC(=S)N3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-benzyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-N-(4-methoxyphenyl)benzene-1-sulfonamide

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